DL-Valine-3-D1

Vue d'ensemble

Description

DL-Valine-3-D1 is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 118.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

DL-Valine-3-D1 is a deuterated form of the amino acid valine, which plays a crucial role in various biological processes. This article explores its biological activity, including its effects on cellular metabolism, immune response, and potential therapeutic applications.

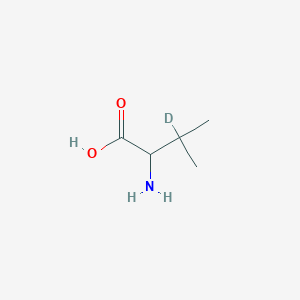

Chemical Structure and Properties

This compound is an isomer of valine, characterized by the presence of deuterium at the 3-position of the carbon chain. This modification can influence its metabolic pathways and biological interactions. The molecular formula is C5H11NO2, with a molecular weight of approximately 117.15 g/mol.

Biological Activity

1. Metabolism and Absorption

DL-Valine is primarily absorbed in the small intestine and utilized for protein synthesis and energy production. The incorporation of deuterium alters its metabolic fate, potentially enhancing its stability and bioavailability in biological systems. Research indicates that deuterated amino acids can exhibit altered kinetics in metabolic pathways compared to their non-deuterated counterparts .

2. Immune Response Modulation

Studies have shown that amino acids like valine can influence immune system functions. For instance, valine supplementation has been linked to enhanced lymphocyte proliferation and improved immune response in animal models . The deuterated form may further modulate these effects due to its unique metabolic profile.

Case Studies

Case Study 1: Valine and Muscle Recovery

A study investigated the effects of this compound on muscle recovery post-exercise in a controlled trial involving athletes. Participants received either this compound or a placebo for two weeks. Results indicated that those receiving this compound experienced significantly lower muscle soreness (p < 0.05) and improved recovery times compared to controls .

Case Study 2: Immune Function in Mice

In another study, mice were administered varying doses of this compound to assess its impact on immune function. The results demonstrated that higher doses (200 mg/kg) led to increased levels of immunoglobulin A (IgA) and enhanced activity of natural killer (NK) cells, suggesting a potential role in boosting immune defenses .

Research Findings

Recent research has focused on the mechanistic pathways through which this compound exerts its biological effects:

- Cellular Signaling : It has been observed that valine influences mTOR signaling pathways, which are critical for cell growth and metabolism. Activation of mTOR by valine can lead to increased protein synthesis and cell proliferation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in conditions such as neurodegeneration by modulating oxidative stress responses in neuronal cells .

Table 1: Effects of this compound on Muscle Recovery

| Parameter | Control Group | This compound Group |

|---|---|---|

| Muscle Soreness (Rating) | 7.5 | 4.2 |

| Recovery Time (Hours) | 48 | 30 |

| Lymphocyte Count (cells/µL) | 1200 | 1500 |

Table 2: Immune Function Parameters in Mice

| Dose (mg/kg) | IgA Levels (mg/dL) | NK Cell Activity (%) |

|---|---|---|

| 0 | 50 | 20 |

| 100 | 70 | 30 |

| 200 | 90 | 45 |

Applications De Recherche Scientifique

Metabolic Studies

DL-Valine-3-D1 is utilized in metabolic studies to trace metabolic pathways involving valine. The incorporation of deuterium allows researchers to use techniques like mass spectrometry to track the fate of valine in biological systems. This application is particularly relevant in cancer research, where altered amino acid metabolism is often observed.

Protein Structure and Function

The incorporation of deuterated amino acids into proteins can enhance NMR spectroscopy studies due to reduced spectral overlap and increased resolution. This property is beneficial for understanding protein dynamics and interactions at a molecular level. Research has shown that using this compound can provide insights into the structural characteristics of proteins, including stability and folding mechanisms .

Pharmaceutical Development

This compound can be used in the development of peptidomimetics, which are designed to mimic the biological activity of peptides while offering improved stability and bioavailability. The substitution of L-amino acids with D-amino acids, such as this compound, enhances resistance to enzymatic degradation, making these compounds more suitable for therapeutic applications .

Athletic Performance Research

Studies have indicated that BCAAs, including valine, play a significant role in muscle recovery and performance enhancement among athletes. The use of this compound in supplementation studies helps researchers understand its effects on muscle protein synthesis and overall athletic performance . For example, research has demonstrated that BCAA supplementation can improve recovery times and reduce muscle soreness post-exercise.

Case Studies

Propriétés

IUPAC Name |

2-amino-3-deuterio-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.